molecular formula C17H21N3O3S2 B5085027 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide

1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide

Cat. No. B5085027
M. Wt: 379.5 g/mol
InChI Key: WBUXSJQFXYXFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMTS belongs to the class of sulfonyl-containing compounds and is a potent inhibitor of several enzymes, including carbonic anhydrases and metalloproteases.

Mechanism of Action

1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide exerts its inhibitory effects through the formation of a covalent bond with the active site of the enzyme. The sulfonyl group of 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide interacts with the zinc ion present in the active site of carbonic anhydrases and metalloproteases, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects
1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been shown to exhibit potent inhibitory effects on carbonic anhydrases and metalloproteases in vitro. However, its effects in vivo are yet to be fully elucidated. Studies have suggested that 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide could have potential therapeutic applications in the treatment of various diseases, including cancer, osteoporosis, and glaucoma.

Advantages and Limitations for Lab Experiments

1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against carbonic anhydrases and metalloproteases, making it an ideal candidate for studying the mechanisms of these enzymes. However, one of the limitations of 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is its potential toxicity, which could limit its use in vivo.

Future Directions

There are several future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide. One potential application is in the development of novel therapeutics for the treatment of various diseases, including cancer, osteoporosis, and glaucoma. Further studies are needed to fully elucidate the effects of 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in vivo and to determine its potential toxicity. Additionally, the development of more potent and selective inhibitors of carbonic anhydrases and metalloproteases could have significant implications for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,3-thiazol-2-amine, followed by the addition of piperidine-4-carboxylic acid. The resulting compound is purified through various chromatographic techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrases, which are enzymes that play a crucial role in several physiological processes, including acid-base balance, respiration, and bone resorption. 1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been studied for its potential use as a metalloprotease inhibitor, which could have implications in the treatment of various diseases, including cancer and arthritis.

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-12-3-4-13(2)15(11-12)25(22,23)20-8-5-14(6-9-20)16(21)19-17-18-7-10-24-17/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUXSJQFXYXFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,5-dimethylphenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

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